molecular formula C23H25NO3 B2434044 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one CAS No. 842971-20-4

7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one

Cat. No.: B2434044
CAS No.: 842971-20-4
M. Wt: 363.457
InChI Key: ULLJHZIGKGQYED-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives under basic conditions to form the chromone core. Subsequent functionalization steps introduce the piperidine and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the piperidine and phenyl groups, which may affect its biological activity.

    2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Similar structure but without the hydroxyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the piperidine and phenyl groups, along with the hydroxyl group, makes 7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

7-hydroxy-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-15-7-6-12-24(13-15)14-19-20(25)11-10-18-22(26)21(16(2)27-23(18)19)17-8-4-3-5-9-17/h3-5,8-11,15,25H,6-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLJHZIGKGQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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